molecular formula C10H17F2NO2 B1491051 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid CAS No. 2098124-15-1

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid

Cat. No. B1491051
M. Wt: 221.24 g/mol
InChI Key: YDDPVCDAIABRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, also known as DFEMP, is a synthetic analog of the amino acid glutamate1. It has a molecular formula of C10H17F2NO2 and a molecular weight of 221.24 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is a potential method for the synthesis of complex molecules2.



Molecular Structure Analysis

The molecular structure of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid is based on its molecular formula, C10H17F2NO21. Unfortunately, I couldn’t find more detailed information on its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid are not fully detailed in the available resources. However, its molecular weight is 221.24 g/mol1.


Scientific Research Applications

Environmental Monitoring and Health Impact Studies

  • Perfluorinated compounds, including those related to 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, have been used in various products, applications, and industrial processes. Studies like the one by Fromme et al. (2017) focus on quantifying the body burden of different perfluorinated substances in populations exposed via drinking water. The study also discusses the decline in concentration of these substances over time and their health implications, indicating a focus on environmental health and safety monitoring (Fromme, Wöckner, Roscher, & Völkel, 2017).

Neurological Research

  • Certain piperidine derivatives are studied for their potential effects on neurological conditions or as part of neurological research. For example, Marenco et al. (2002) investigated L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a potential treatment for schizophrenia. Although the study's results were inconclusive for CX516 as a sole agent, it indicates the interest in such compounds in neuropharmacological research (Marenco et al., 2002).

Radiotracer Development for Clinical Research

  • Compounds like 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), which have structural similarities to the queried compound, are used in developing radiotracers for clinical research. Brier et al. (2022) evaluated the safety, dosimetry, and characteristics of such a compound as a radiotracer targeting the sphingosine-1-phosphate receptor, demonstrating its application in studying inflammation and potentially other physiological or pathological processes (Brier et al., 2022).

Analyzing the Impact of Compounds on Hemodialysis

  • Certain piperidine carboxylic acids, like MD 805, are studied for their effects on platelet activation in the hemodialysis circuit, as shown in research by Matsuo et al. (1986). These studies highlight the exploration of such compounds in medical applications related to blood coagulation and dialysis treatments (Matsuo, Nakao, Yamada, & Matsuo, 1986).

Safety And Hazards

I couldn’t find specific safety and hazard information for 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research and applications for 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid are not clear from the available information.


Please note that this is a high-level analysis based on the available information. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

3-[4-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-10(11,12)8-2-5-13(6-3-8)7-4-9(14)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDPVCDAIABRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Reactant of Route 3
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Reactant of Route 4
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.